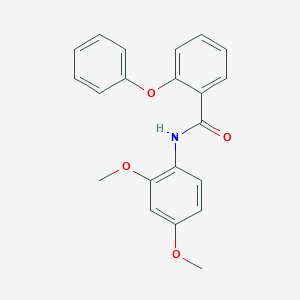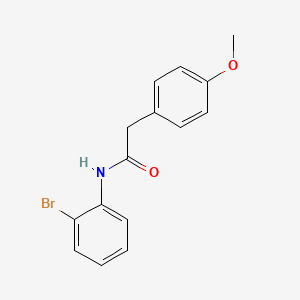
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide, also known as DPBA, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies due to its ability to interact with specific biological targets and produce desirable effects.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide exerts its biological effects by selectively binding to specific biological targets such as tubulin and histone deacetylases. This binding results in the modulation of various cellular processes such as cell proliferation, apoptosis, and gene expression. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has also been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been shown to have various biochemical and physiological effects such as the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has several advantages for lab experiments such as its easy synthesis and purification, selective binding to specific biological targets, and potential therapeutic applications. However, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide also has some limitations such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide. One area of research could be the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its analogs. Another area of research could be the investigation of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its effects on various biological targets. Finally, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide could be studied for its potential use in the development of diagnostic tools for various diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide is a synthetic compound that has shown promising results in various scientific studies due to its ability to interact with specific biological targets and produce desirable effects. Its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases, make it an attractive area of research. Further research on N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its analogs could lead to the development of novel drugs and diagnostic tools for various diseases.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-phenoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then subjected to a final step of acylation using an acid chloride reagent. The final compound is purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been extensively researched for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has also been studied for its potential use as a diagnostic tool in cancer imaging due to its ability to selectively bind to certain cancer cells.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-12-13-18(20(14-16)25-2)22-21(23)17-10-6-7-11-19(17)26-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRPNVOVWHQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)

![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
